LHRH, Lys(6)-
Overview
Description
Luteinizing Hormone-Releasing Hormone, Lysine(6)-, also known as [D-Lys(6)]-Luteinizing Hormone-Releasing Hormone, is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone. This compound is designed to mimic the action of the natural hormone, which plays a crucial role in regulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland. The modification at the sixth position with lysine enhances its stability and resistance to enzymatic degradation, making it a valuable tool in both research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Luteinizing Hormone-Releasing Hormone, Lysine(6)-, involves solid-phase peptide synthesis techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The lysine residue is introduced at the sixth position during this sequence. The peptide chain is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The process involves rigorous purification steps, including high-performance liquid chromatography, to achieve the desired purity levels required for clinical and research applications .
Chemical Reactions Analysis
Types of Reactions: Luteinizing Hormone-Releasing Hormone, Lysine(6)-, primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions under physiological conditions .
Common Reagents and Conditions: The synthesis involves reagents such as protected amino acids, coupling agents like N,N’-diisopropylcarbodiimide, and deprotecting agents like trifluoroacetic acid. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis .
Major Products: The major product of the synthesis is the fully assembled and deprotected peptide, Luteinizing Hormone-Releasing Hormone, Lysine(6)-. By-products may include truncated peptides and peptides with incomplete deprotection, which are removed during purification .
Scientific Research Applications
Luteinizing Hormone-Releasing Hormone, Lysine(6)-, has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in studies investigating the regulation of reproductive hormones and the function of the hypothalamic-pituitary-gonadal axis.
Industry: Applied in the production of diagnostic kits and therapeutic formulations.
Mechanism of Action
Luteinizing Hormone-Releasing Hormone, Lysine(6)-, exerts its effects by binding to the Luteinizing Hormone-Releasing Hormone receptors on the surface of target cells. This binding triggers a cascade of intracellular events, leading to the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland. These hormones then act on the gonads to regulate the production of sex steroids and gametogenesis .
Comparison with Similar Compounds
Luteinizing Hormone-Releasing Hormone (natural form): The natural hormone with a shorter half-life and lower stability compared to the Lysine(6)-modified analog.
Gonadotropin-Releasing Hormone (GnRH) analogs: Other synthetic analogs with modifications at different positions to enhance stability and receptor affinity.
Uniqueness: Luteinizing Hormone-Releasing Hormone, Lysine(6)-, is unique due to its enhanced stability and resistance to enzymatic degradation, making it more effective for therapeutic applications. Its ability to target specific receptors with high affinity also makes it a valuable tool in targeted cancer therapies .
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N18O13/c1-32(2)23-42(52(84)71-41(12-7-21-65-59(62)63)58(90)77-22-8-13-47(77)57(89)67-29-48(61)80)72-50(82)39(11-5-6-20-60)70-53(85)43(24-33-14-16-36(79)17-15-33)73-56(88)46(30-78)76-54(86)44(25-34-27-66-38-10-4-3-9-37(34)38)74-55(87)45(26-35-28-64-31-68-35)75-51(83)40-18-19-49(81)69-40/h3-4,9-10,14-17,27-28,31-32,39-47,66,78-79H,5-8,11-13,18-26,29-30,60H2,1-2H3,(H2,61,80)(H,64,68)(H,67,89)(H,69,81)(H,70,85)(H,71,84)(H,72,82)(H,73,88)(H,74,87)(H,75,83)(H,76,86)(H4,62,63,65) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWBSMILMYIFKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N18O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1253.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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